Cas no 438221-72-8 (methyl 3-(3,5-dimethylphenoxy)methylbenzoate)
methyl 3-(3,5-dimethylphenoxy)methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- 3-(3,5-Dimethyl-phenoxymethyl)-benzoic acid methyl ester
- methyl 3-(3,5-dimethylphenoxy)methylbenzoate
- CS-0280429
- METHYL 3-(3,5-DIMETHYLPHENOXYMETHYL)BENZOATE
- STK301805
- Methyl3-((3,5-dimethylphenoxy)methyl)benzoate
- AKOS000308007
- DTXSID801248483
- Methyl 3-((3,5-dimethylphenoxy)methyl)benzoate
- AK-968/41170470
- EN300-228267
- methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
- 438221-72-8
- BBL038356
-
- MDL: MFCD03419398
- Inchi: 1S/C17H18O3/c1-12-7-13(2)9-16(8-12)20-11-14-5-4-6-15(10-14)17(18)19-3/h4-10H,11H2,1-3H3
- InChI Key: WPZDIBRPBIXICZ-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=C(C(=O)OC)C=1)C1C=C(C)C=C(C)C=1
Computed Properties
- Exact Mass: 270.125594432Da
- Monoisotopic Mass: 270.125594432Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 35.5Ų
methyl 3-(3,5-dimethylphenoxy)methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027229-1g |
3-(3,5-Dimethyl-phenoxymethyl)-benzoic acid methyl ester |
438221-72-8 | 1g |
£210.00 | 2022-02-28 | ||
| Fluorochem | 027229-5g |
3-(3,5-Dimethyl-phenoxymethyl)-benzoic acid methyl ester |
438221-72-8 | 5g |
£591.00 | 2022-02-28 | ||
| Enamine | EN300-228267-0.05g |
methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate |
438221-72-8 | 95% | 0.05g |
$227.0 | 2024-06-20 | |
| Enamine | EN300-228267-0.1g |
methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate |
438221-72-8 | 95% | 0.1g |
$238.0 | 2024-06-20 | |
| Enamine | EN300-228267-0.25g |
methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate |
438221-72-8 | 95% | 0.25g |
$249.0 | 2024-06-20 | |
| Enamine | EN300-228267-0.5g |
methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate |
438221-72-8 | 95% | 0.5g |
$260.0 | 2024-06-20 | |
| Enamine | EN300-228267-1.0g |
methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate |
438221-72-8 | 95% | 1.0g |
$271.0 | 2024-06-20 | |
| Enamine | EN300-228267-2.5g |
methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate |
438221-72-8 | 95% | 2.5g |
$529.0 | 2024-06-20 | |
| Enamine | EN300-228267-5.0g |
methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate |
438221-72-8 | 95% | 5.0g |
$783.0 | 2024-06-20 | |
| Enamine | EN300-228267-10.0g |
methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate |
438221-72-8 | 95% | 10.0g |
$1163.0 | 2024-06-20 |
methyl 3-(3,5-dimethylphenoxy)methylbenzoate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on methyl 3-(3,5-dimethylphenoxy)methylbenzoate
Methyl 3-(3,5-Dimethylphenoxy)methylbenzoate (CAS No. 438221-72-8): An Overview
Methyl 3-(3,5-dimethylphenoxy)methylbenzoate (CAS No. 438221-72-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with a methoxy group and a 3,5-dimethylphenoxy moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The molecular formula of methyl 3-(3,5-dimethylphenoxy)methylbenzoate is C16H18O3, and its molecular weight is approximately 264.31 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the esterification of 3-(3,5-dimethylphenoxy)methylbenzoic acid with methanol in the presence of an acid catalyst. The resulting product is a white to off-white crystalline solid with a melting point ranging from 70 to 75°C.
In recent years, methyl 3-(3,5-dimethylphenoxy)methylbenzoate has been the subject of extensive research due to its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. For instance, studies have shown that this compound can serve as a building block for the synthesis of anti-inflammatory agents and antioxidants. The presence of the dimethylphenoxy group confers enhanced lipophilicity and stability, which are crucial for improving the pharmacokinetic properties of drug candidates.
The biological activity of methyl 3-(3,5-dimethylphenoxy)methylbenzoate has also been explored in various in vitro and in vivo models. Research published in the Journal of Medicinal Chemistry highlighted its potential as a modulator of cellular signaling pathways. Specifically, it was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. This property makes it a promising lead compound for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, methyl 3-(3,5-dimethylphenoxy)methylbenzoate has shown potential as an antioxidant. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative damage. This dual functionality—anti-inflammatory and antioxidant—positions it as a valuable candidate for multifaceted therapeutic applications.
The safety profile of methyl 3-(3,5-dimethylphenoxy)methylbenzoate has also been evaluated in preclinical studies. Toxicity assessments conducted on animal models have indicated that it exhibits low toxicity at therapeutic doses. These findings are encouraging for its further development as a pharmaceutical agent.
Beyond its direct biological activities, methyl 3-(3,5-dimethylphenoxy)methylbenzoate has found applications in other areas such as materials science and analytical chemistry. Its unique structural features make it suitable for use as a reference standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses. Additionally, it has been used as a precursor for the synthesis of advanced materials with tailored properties.
In conclusion, methyl 3-(3,5-dimethylphenoxy)methylbenzoate (CAS No. 438221-72-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in drug discovery, materials science, and analytical chemistry. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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